molecular formula C10H13Cl2NO3 B1430739 Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride CAS No. 350480-54-5

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride

Cat. No. B1430739
CAS RN: 350480-54-5
M. Wt: 266.12 g/mol
InChI Key: HGDPHQRPQZIWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride, also known as Moclobemide hydrochloride, is a reversible inhibitor of monoamine oxidase A (RIMA), a type of enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. It is a white crystalline powder that is water-soluble and has a molecular weight of 268.2 g/mol. Moclobemide hydrochloride is used in scientific research for its potential therapeutic effects on mood disorders, anxiety, and cognitive function.

Mechanism of Action

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride hydrochloride works by inhibiting the activity of monoamine oxidase A, an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride hydrochloride increases the levels of these neurotransmitters in the brain, which may help alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride hydrochloride has been shown to have a number of biochemical and physiological effects. It increases the levels of serotonin, dopamine, and norepinephrine in the brain, which may help alleviate symptoms of depression and anxiety. Additionally, it has been found to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride hydrochloride in lab experiments is that it is a reversible inhibitor of monoamine oxidase A, which means that its effects can be easily reversed by discontinuing its use. Additionally, it has a relatively short half-life, which means that its effects are relatively short-lived. One limitation of using Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride hydrochloride in lab experiments is that it may interact with other drugs or supplements, which could affect the results of the experiment.

Future Directions

There are several future directions for research on Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride hydrochloride. One area of research is the potential therapeutic effects of Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride hydrochloride on mood disorders and anxiety in humans. Another area of research is the potential cognitive enhancing effects of Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride hydrochloride in humans. Additionally, further research is needed to determine the safety and efficacy of Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride hydrochloride in combination with other drugs or supplements.

Scientific Research Applications

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride hydrochloride has been studied extensively for its potential therapeutic effects on mood disorders, anxiety, and cognitive function. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which may help alleviate symptoms of depression and anxiety. Additionally, it has been found to improve cognitive function and memory in animal studies.

properties

IUPAC Name

methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3.ClH/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDPHQRPQZIWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)OC)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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